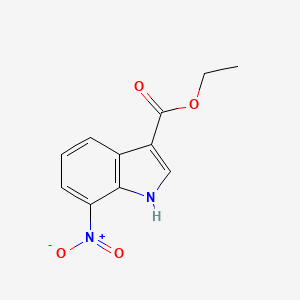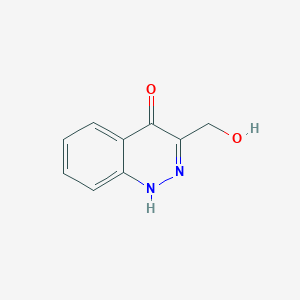
2-(2-Chloroethyl)-6-methoxyquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloroethyl)-6-methoxyquinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of the chloroethyl and methoxy groups in the structure of this compound makes it a compound of interest for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-6-methoxyquinazoline typically involves the reaction of 2-chloroethylamine with 6-methoxyquinazoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
化学反应分析
Types of Reactions
2-(2-Chloroethyl)-6-methoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Ethyl-substituted quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
2-(2-Chloroethyl)-6-methoxyquinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-Chloroethyl)-6-methoxyquinazoline involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of key biological processes. This interaction can result in the disruption of cellular functions, making it a potential candidate for anticancer therapy. The methoxy group enhances the compound’s solubility and bioavailability, further contributing to its biological activity.
相似化合物的比较
2-(2-Chloroethyl)-6-methoxyquinazoline can be compared with other similar compounds such as:
2-(2-Chloroethyl)-6-methylquinazoline: Similar structure but with a methyl group instead of a methoxy group.
2-(2-Chloroethyl)-4-methoxyquinazoline: Similar structure but with the methoxy group at the 4-position.
2-(2-Chloroethyl)-6-ethoxyquinazoline: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of both the chloroethyl and methoxy groups in this compound makes it unique in terms of its chemical reactivity and biological activity
属性
CAS 编号 |
2006277-23-0 |
|---|---|
分子式 |
C11H11ClN2O |
分子量 |
222.67 g/mol |
IUPAC 名称 |
2-(2-chloroethyl)-6-methoxyquinazoline |
InChI |
InChI=1S/C11H11ClN2O/c1-15-9-2-3-10-8(6-9)7-13-11(14-10)4-5-12/h2-3,6-7H,4-5H2,1H3 |
InChI 键 |
IYCGDDMIMUIZCG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CN=C(N=C2C=C1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


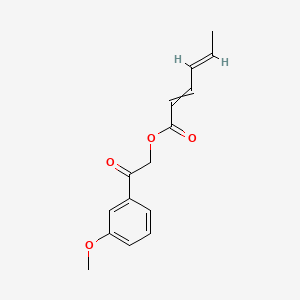
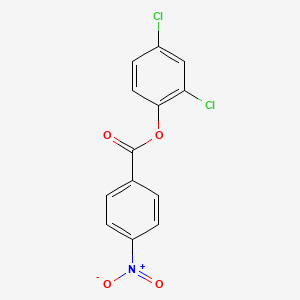
![3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11717834.png)

![5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B11717850.png)
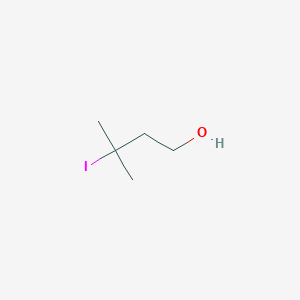
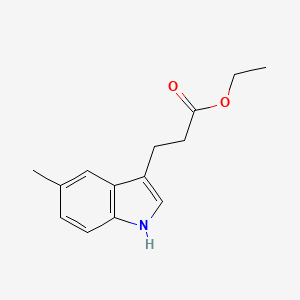

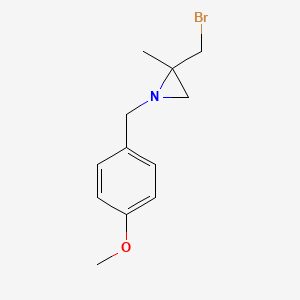
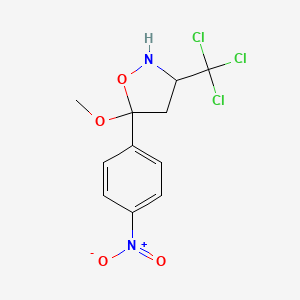
![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)
![(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium](/img/structure/B11717898.png)
